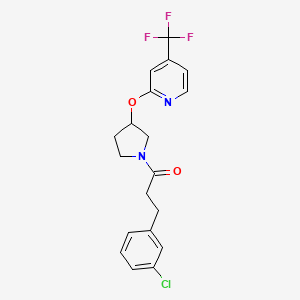

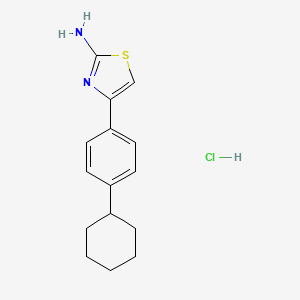

![molecular formula C26H31N5O3 B2628750 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 895648-26-7](/img/structure/B2628750.png)

3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a set of derivatives . This process includes the bioisosteric modification of a known potent inhibitor to its bioisosteric form while maintaining other essential structural fragments for effective binding with the target .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinazoline core . This core is modified with various substituents to create a series of derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve one-pot intermolecular annulation reactions . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Aplicaciones Científicas De Investigación

H1-Antihistaminic Activity

Research has been conducted on various derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant potential as H1-antihistaminic agents. These studies highlight the synthesis and pharmacological investigation of novel compounds within this chemical family, demonstrating their efficacy in protecting against histamine-induced bronchospasm in animal models. Notably, certain derivatives have shown to be more potent than chlorpheniramine maleate, a standard reference antihistamine, with minimal sedation effects, making them promising leads for developing new classes of H1-antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2007).

Anticonvulsant Activity

Quinoline derivatives have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds have demonstrated promising efficacy in initial and quantitative evaluation phases, showing significant protection against seizures with low toxicity profiles. These findings suggest potential applications in treating seizure disorders, offering a base for further investigation into their mechanisms of action and therapeutic value (Hong-Guang Jin et al., 2006).

Cardiovascular Health

The synthesis and evaluation of various 1,2,4-triazoloquinazoline derivatives have shown that some of these compounds exhibit valuable effects on heart rate and blood pressure, suggesting potential antihypertensive properties. These findings indicate the possibility of developing new treatments for hypertension based on modifications of these chemical structures to enhance their therapeutic efficacy (R. Al-Salahi et al., 2014).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activity, showing potential in enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice. These findings suggest a role for such compounds in developing therapies that target immune system modulation, potentially beneficial in treating various immune-related disorders (G. Doria et al., 1991).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-18(2)34-17-9-16-30-25(33)21-12-7-8-13-22(21)31-23(28-29-26(30)31)14-15-24(32)27-19(3)20-10-5-4-6-11-20/h4-8,10-13,18-19H,9,14-17H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMPWSSXVGIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)

![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2628672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)

![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)

![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)